9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
9-[tert-butyl(dimethyl)silyl]oxynonan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2Si/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h16H,6-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJJWBDYSOKYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Tert Butyldimethylsilyl Oxy Nonan 1 Ol and Analogous Structures
Approaches to TBDMS Ether Formation
The introduction of the TBDMS protecting group is a critical step in the synthesis of 9-((tert-butyldimethylsilyl)oxy)nonan-1-ol. This is typically accomplished by the direct silylation of a precursor alcohol, most commonly 1,9-nonanediol (B147092).
Direct Silylation of Precursor Alcohols
The direct silylation of 1,9-nonanediol presents the challenge of achieving selective monosilylation to yield the desired product, as the formation of the disilylated byproduct is also possible. The choice of reagents and reaction conditions is crucial in maximizing the yield of the mono-TBDMS ether.
Several reagent systems have been developed for the efficient and selective monosilylation of symmetrical diols.
One of the most common and effective methods involves the use of tert-Butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole (B134444), in a suitable solvent like dimethylformamide (DMF). organic-chemistry.org The reaction proceeds via the formation of a reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole, which then selectively reacts with one of the hydroxyl groups of the diol. organic-chemistry.org To favor monosilylation, a slight excess of the diol can be used relative to the silylating agent.
A particularly effective method for the selective monosilylation of diols involves the use of TBDMSCl in neat 1-methylimidazole (B24206) (NMI) with the addition of molecular iodine. researchgate.net This system has been shown to yield the monoprotected derivative almost exclusively, with a high conversion rate of the starting diol. researchgate.net
Another powerful silylating agent is tert-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf). It is significantly more reactive than TBDMSCl and is often used with a non-nucleophilic base, such as 2,6-lutidine, to protect sterically hindered alcohols or to drive sluggish reactions to completion. While highly effective, its high reactivity can sometimes lead to a decrease in selectivity for monosilylation in symmetrical diols if the reaction is not carefully controlled.
A summary of common reagent systems for TBDMS ether formation is presented in the table below.
| Silylating Agent | Base | Typical Solvent(s) | Key Features |
| TBDMSCl | Imidazole | DMF, CH₂Cl₂, THF | Standard, reliable method. organic-chemistry.org |
| TBDMSCl | 1-Methylimidazole/I₂ | Neat | High selectivity for monosilylation of diols. researchgate.net |
| TBSOTf | 2,6-Lutidine | CH₂Cl₂ | Highly reactive, suitable for hindered alcohols. |
The choice of solvent and the reaction temperature play a significant role in the outcome of silylation reactions, particularly in achieving high selectivity for monosilylation.
Commonly used solvents for silylation with TBDMSCl include dimethylformamide (DMF), dichloromethane (B109758) (CH₂Cl₂), and tetrahydrofuran (B95107) (THF). researchgate.net DMF is a popular choice as it is a polar aprotic solvent that can help to dissolve the alcohol and the imidazole, facilitating the reaction. organic-chemistry.org However, in some cases, less polar solvents like dichloromethane can offer better selectivity.
Temperature control is also a critical factor. Generally, silylation reactions are conducted at room temperature. researchgate.net However, for highly reactive systems or to improve selectivity, carrying out the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can be beneficial. Lowering the temperature can help to control the reaction rate and minimize the formation of the disilylated byproduct. Conversely, for less reactive or sterically hindered alcohols, elevated temperatures may be necessary to achieve a reasonable reaction rate. The optimal temperature is often determined empirically for each specific substrate and reagent combination.
The regioselective silylation of N-phthaloylchitosan, for instance, showed that higher reaction temperatures led to lower degrees of substitution, highlighting the importance of temperature control in achieving desired outcomes. organic-chemistry.org
Convergent Synthesis of the Nonane (B91170) Carbon Skeleton
An alternative to the direct silylation of 1,9-nonanediol is the convergent synthesis of the nine-carbon chain with the TBDMS ether already in place. This approach involves coupling smaller, pre-functionalized fragments.
Coupling Reactions Incorporating TBDMS-Protected Fragments
Cross-coupling reactions, such as the Suzuki-Miyaura coupling and Grignard additions, are powerful tools for carbon-carbon bond formation and can be employed to construct the nonane skeleton.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. In the context of synthesizing this compound, a TBDMS-protected haloalkanol could be coupled with a suitable boronic acid or ester. For example, a (ω-bromoalkyloxy) TBDMS ether could be coupled with a boronic ester containing the remaining part of the carbon chain. The use of alkylboronic esters in Suzuki-Miyaura cross-coupling has been well-established and offers a robust method for C(sp³)–C(sp³) bond formation. organic-chemistry.orgnih.gov
Grignard Additions: Grignard reagents are highly versatile nucleophiles in organic synthesis. A TBDMS-protected haloalkane can be converted into a Grignard reagent, which can then be reacted with an appropriate electrophile, such as an epoxide or an aldehyde, to extend the carbon chain. For instance, 6-((tert-butyldimethylsilyl)oxy)hexylmagnesium bromide could be reacted with propylene (B89431) oxide to introduce the remaining three carbons and the terminal hydroxyl group of the nonane chain. Grignard reagents are known to react with aldehydes and ketones to form alcohols, and this reactivity can be harnessed to build the desired carbon skeleton. masterorganicchemistry.comleah4sci.comsavemyexams.com
Elongation of Carbon Chains with Pre-existing TBDMS Ether Linkages
Chain elongation strategies can also be employed, starting with a shorter carbon chain that already contains the TBDMS-protected hydroxyl group. This can be achieved through various methods, including nucleophilic substitution reactions. For example, the sodium salt of a TBDMS-protected alcohol could be used to displace a halide from a suitable alkyl halide, thereby extending the carbon chain. This approach allows for the stepwise construction of the nonane backbone while preserving the silyl (B83357) ether protecting group. The Grignard reaction is a key method for carbon chain elongation in organic synthesis. leah4sci.com
Stereochemical Control in the Synthesis of Chiral Derivatives
The introduction of stereocenters into molecules like this compound and its analogs is a critical aspect of modern organic synthesis, particularly for applications in pharmaceuticals and materials science where specific stereoisomers can exhibit vastly different biological activities or properties. rijournals.com Achieving control over the three-dimensional arrangement of atoms requires sophisticated synthetic strategies that can selectively produce one enantiomer or diastereomer over others.
Enantioselective Approaches to this compound Precursors
The synthesis of chiral, non-racemic precursors to TBDMS-protected long-chain alcohols often relies on asymmetric reactions that create one or more stereocenters with high enantiomeric excess (ee). Key strategies include the asymmetric functionalization of prochiral substrates and the kinetic resolution of racemic mixtures.
One powerful method for generating chiral diols, which are direct precursors to monosilylated derivatives, is the Sharpless Asymmetric Dihydroxylation. This reaction converts alkenes into chiral 1,2-diols with high enantioselectivity. For instance, the dihydroxylation of aryl-substituted alkenes using AD-mix-β or AD-mix-α can produce the corresponding (R,R) or (S,S) diols in high yields (91-98%) and excellent enantiomeric excess (>99% ee). nih.gov These chiral diols can then be selectively protected at one of the hydroxyl groups to yield a chiral TBDMS-protected alcohol.
Another significant approach is the catalytic enantioselective silylation of meso or prochiral polyols. nih.gov This method uses a chiral catalyst to selectively silylate one of several hydroxyl groups, thereby desymmetrizing the molecule and inducing chirality. For example, the silylation of acyclic triols containing various substituents can be achieved with high enantioselectivity using a peptide-based catalyst. nih.gov The reaction of triols with triethylsilyl chloride (TESCl) in the presence of a chiral catalyst can yield monosilylated diols with enantiomeric ratios (e.r.) as high as >99:<1. nih.gov The level of enantioselectivity is often dependent on the steric bulk of the substituents on the triol substrate. nih.gov
| Entry | Substrate (R-group) | Product | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|---|
| 1 | Cyclohexyl | Monosilylated Diol 6 | 85 | 96.5:3.5 | nih.gov |
| 2 | tert-Butyl | Monosilylated Diol 7 | 81 | >99:<1 | nih.gov |
| 3 | Adamantyl | Monosilylated Diol 8 | 78 | >99:<1 | nih.gov |
| 4 | Phenyl | Monosilylated Diol 9 | 82 | 97.5:2.5 | nih.gov |
| 5 | 1-Naphthyl | Monosilylated Diol 10 | 84 | 97.5:2.5 | nih.gov |
| 6 | p-Methoxyphenyl | Monosilylated Diol 11 | 85 | 97:3 | nih.gov |
| 7 | Allyl | Monosilylated Diol 12 | 83 | 94.5:5.5 | nih.gov |
Kinetic resolution offers an alternative pathway, where one enantiomer of a racemic alcohol reacts faster with a silylating agent in the presence of a chiral catalyst, allowing for the separation of the unreacted enantiomer and the silylated product. nih.gov The resolution of terminal 1,2-diols via silylation can be highly effective, with the selectivity depending on the structure of the substrate and the bulk of the silylating agent. nih.gov
Diastereoselective Formation of Related TBDMS-Protected Alcohols
When a molecule already contains a stereocenter, the introduction of a new one requires control over diastereoselectivity. This is often achieved through substrate-controlled or catalyst-controlled reactions.
Catalyst-directed diastereoselective reactions are particularly powerful as they can override the inherent stereochemical bias of the substrate to produce a desired diastereomer. For example, the protecting-group-free synthesis of substituted pyrans from chiral 1,3-diols can be directed by a chiral iridium catalyst. nih.gov By choosing the appropriate enantiomer of the catalyst, it is possible to selectively generate either the syn or anti diastereomeric products of C-allylation with complete diastereoselectivity. nih.gov
| Entry | Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1a (R=Ph) | (R)-Ir-Id | syn-2a | 82 | >20:1 | nih.gov |
| 2 | 1a (R=Ph) | (S)-Ir-Id | anti-2a | 85 | 1:>20 | nih.gov |
| 3 | 1b (R=Bn) | (R)-Ir-Id | syn-2b | 84 | >20:1 | nih.gov |
| 4 | 1b (R=Bn) | (S)-Ir-Id | anti-2b | 87 | 1:>20 | nih.gov |
| 5 | 1c (R=Me) | (R)-Ir-Id | syn-2c | 78 | >20:1 | nih.gov |
| 6 | 1c (R=Me) | (S)-Ir-Id | anti-2c | 81 | 1:>20 | nih.gov |
Substrate-controlled methods leverage the existing stereochemistry of the starting material to direct the formation of the new stereocenter. A notable example is the Prins cyclization, which can be used to construct tetrahydropyran (B127337) rings from homoallylic alcohols with excellent diastereoselectivity. nih.gov The stereochemical outcome is dictated by the conformation of the transition state, which is influenced by the substituents on the starting alcohol. Similarly, the diastereoselective reduction of chiral β-hydroxyketones, a key step in the synthesis of many polyketide natural products, is a classic method for producing syn-1,3-diols. researchgate.net
Reaction Pathway Design and Mechanism Investigations for Formation
The formation of this compound involves the selective silylation of a primary alcohol in a diol. The underlying reaction mechanism is crucial for designing efficient and selective synthetic pathways.
The most common method for forming a silyl ether is the reaction of an alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base. wikipedia.org The reaction generally proceeds via an SN2 mechanism. The base, typically an amine like imidazole or triethylamine (B128534), deprotonates the alcohol to form an alkoxide. wikipedia.org This alkoxide then acts as a nucleophile, attacking the silicon atom of the silyl halide and displacing the halide leaving group. wikipedia.org
Deprotonation: ROH + Base ⇌ RO⁻ + [H-Base]⁺
Nucleophilic Attack: RO⁻ + Cl-Si(CH₃)₂(C(CH₃)₃) → RO-Si(CH₃)₂(C(CH₃)₃) + Cl⁻
The selectivity of silylation between primary and secondary alcohols, as would be required for the synthesis of the target molecule from nonane-1,9-diol, is largely governed by sterics. The bulky tert-butyldimethylsilyl group will preferentially react with the less sterically hindered primary alcohol.
More complex reaction pathways have been developed to achieve higher selectivity and to form specific stereoisomers. For instance, mechanistic models for the enantioselective silylation of diols propose that the chiral catalyst associates with the diol substrate through hydrogen bonding. nih.gov This catalyst-substrate complex then orients the silylating agent to attack a specific hydroxyl group, leading to the observed enantiodifferentiation. nih.gov In some cases, radical pathways can also be involved. Studies on Rh(II)-catalyzed intramolecular hydrosilylation suggest that silyl radicals are key intermediates in the formation of 1,3-diols. thieme-connect.com
Advanced Purification Techniques for Synthetic Intermediates
The synthesis of precisely functionalized molecules like this compound often produces mixtures of products, isomers, and unreacted starting materials. Therefore, robust purification techniques are essential for isolating the desired compound with high purity.
Flash column chromatography (FCC) on silica (B1680970) gel is the most widely used technique for the purification of silyl ethers and their precursors. nih.govwestmont.edunih.gov By carefully selecting the eluent system, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate (B1210297), compounds with different polarities can be effectively separated. For less demanding separations, a simplified approach of filtering the crude product through a silica plug can be sufficient to remove polar impurities. westmont.edu
In cases where chromatographic separation is difficult, other techniques can be employed. A streamlined synthesis of TBDMS-protected alcohols was developed that avoids time-consuming FCC by using a liquid-liquid extraction procedure. westmont.edu Dissolving the crude residue in methanol (B129727) and performing multiple extractions with hexane (B92381) successfully removed most impurities. westmont.edu For the purification of silyl enol ethers, a similar extraction method takes advantage of the immiscibility of acetonitrile (B52724) and hexane to selectively extract the desired product into the hexane layer. researchgate.net
For particularly challenging separations, especially involving complex molecules or trace impurities, more advanced methods are required. High-performance liquid chromatography (HPLC), often using reversed-phase columns (e.g., C18), provides higher resolution than standard column chromatography. silicycle.com This technique is instrumental in the purification of complex natural product degradation products and in analyzing the purity of final compounds. rsc.org Furthermore, specialized silica materials with unique bonding chemistries and advanced end-capping have been developed to offer enhanced stability, efficiency, and selectivity for the purification of complex molecules like peptides, which can be applied to other challenging separations. silicycle.com
Chemical Transformations and Reactivity Studies of 9 Tert Butyldimethylsilyl Oxy Nonan 1 Ol
Reactivity of the Primary Hydroxyl Functionality
The presence of a primary alcohol at the C1 position allows for a variety of functional group interconversions, including oxidation, esterification, etherification, and conversion to alkyl halides.
Selective Oxidation Reactions (e.g., to Aldehydes, Carboxylic Acids)
The primary alcohol of 9-((tert-butyldimethylsilyl)oxy)nonan-1-ol can be selectively oxidized to either the corresponding aldehyde, 9-((tert-butyldimethylsilyl)oxy)nonanal, or the carboxylic acid, 9-((tert-butyldimethylsilyl)oxy)nonanoic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation. These conditions are sufficiently mild to avoid over-oxidation to the carboxylic acid and are compatible with the acid-sensitive TBDMS ether.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation). It is crucial to control the reaction conditions, as prolonged exposure to harsh acidic or basic media can lead to the cleavage of the TBDMS protecting group.
| Transformation | Product | Typical Reagents and Conditions | Key Considerations |
|---|---|---|---|
| Alcohol to Aldehyde | 9-((tert-Butyldimethylsilyl)oxy)nonanal | PCC, CH₂Cl₂; or DMP, CH₂Cl₂ | Anhydrous conditions are essential to prevent over-oxidation. |
| Alcohol to Carboxylic Acid | 9-((tert-Butyldimethylsilyl)oxy)nonanoic Acid | KMnO₄, NaOH, H₂O, heat; or CrO₃, H₂SO₄, acetone (B3395972) (Jones reagent) | Careful pH control is necessary to maintain the integrity of the TBDMS ether. |
Esterification and Etherification Reactions at C1
The nucleophilic nature of the primary hydroxyl group allows for straightforward esterification and etherification reactions.
Esterification: The formation of esters from this compound can be achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, by reaction with a more reactive carboxylic acid derivative such as an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). The use of acid chlorides or anhydrides is often preferred due to milder reaction conditions that are less likely to affect the TBDMS ether.
Etherification: The Williamson ether synthesis is a common method for the preparation of ethers from this substrate. This involves the deprotonation of the primary alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an Sₙ2 reaction to form the desired ether. The TBDMS group is stable under these basic conditions.
| Reaction Type | Reactant | Product Type | Typical Reagents and Conditions |
|---|---|---|---|
| Esterification | Acid Chloride (R-COCl) | Ester | Pyridine or Et₃N, CH₂Cl₂ |
| Esterification | Acid Anhydride ((RCO)₂O) | Ester | Pyridine or DMAP (cat.), CH₂Cl₂ |
| Etherification | Alkyl Halide (R'-X) | Ether | 1. NaH, THF; 2. R'-X |
Derivatization to Alkyl Halides and Other Functional Groups
The hydroxyl group can be converted into a good leaving group, facilitating its substitution to form alkyl halides and other derivatives.
Conversion to Alkyl Halides: The primary alcohol can be transformed into an alkyl chloride using reagents like thionyl chloride (SOCl₂) or an alkyl bromide using phosphorus tribromide (PBr₃). These reactions typically proceed via an Sₙ2 mechanism and are effective for primary alcohols. The reaction conditions are generally compatible with the TBDMS ether.
Conformational Effects on Reactivity and Selectivity in Subsequent Reactions
This conformational bias can affect reactions in several ways:
Intramolecular Reactions: In a potential intramolecular cyclization reaction, the TBDMS group could sterically disfavor transition states where it is brought into close proximity with other parts of the molecule. For example, if the C1-hydroxyl group were converted into a nucleophile and the chain contained an electrophilic site, the TBDMS group could influence the regioselectivity of the ring closure or the stereochemistry of newly formed chiral centers by favoring conformations that minimize steric clash. researchgate.net
Stereoselectivity: The influence of bulky silyl (B83357) groups on stereoselectivity is well-documented, particularly in carbohydrate chemistry. nih.govresearchgate.net Bulky groups can induce a conformational change in a molecule, leading to one face being more sterically shielded. beilstein-journals.orgresearchgate.net For a molecule like this compound, if chiral centers were introduced along the nonane (B91170) backbone, the TBDMS group could influence the diastereoselectivity of subsequent reactions. For example, in a nucleophilic addition to a carbonyl group introduced on the chain, the TBDMS group could direct the incoming nucleophile to the less hindered face, an example of steric-approach control. nih.gov
Reactivity: The rate of a reaction can be affected by the steric hindrance a protecting group imposes on the reactive site. While the C1-hydroxyl group is distant from the C9-TBDMS group in a fully extended conformation, transient folded conformations could bring the bulky group closer to the reaction center, potentially slowing reactions involving large reagents or catalyst binding. Conversely, in some systems, bulky silyl groups have been observed to increase reactivity by favoring more reactive conformations in the transition state. beilstein-journals.orgresearchgate.net
The following table outlines hypothetical reactions on a derivative of this compound and the potential influence of the TBDMS group on the reaction's outcome.
| Substrate Derivative | Reaction Type | Potential Conformational Effect of TBDMS Group | Predicted Outcome |
|---|---|---|---|
| 9-((TBDMS)oxy)nonan-1,8-dione | Intramolecular Aldol Condensation | Favors transition state that minimizes steric interaction between the TBDMS group and the forming ring. | Influence on the stereochemistry of the resulting bicyclic product. |
| (5R)-9-((TBDMS)oxy)nonan-5-ol | Oxidation of C5-hydroxyl | Minor effect on reaction rate due to distance, but could influence binding to a large enzyme or chiral catalyst. | Potential for minor kinetic resolution if a chiral catalyst is used. |
| 9-((TBDMS)oxy)non-1-ene | Asymmetric Dihydroxylation | The bulky group may influence the preferred conformation of the alkene with respect to the chiral ligand of the catalyst. | Potential to enhance or decrease the diastereoselectivity of the dihydroxylation. |
Deprotection Strategies for the Tbdms Ether in 9 Tert Butyldimethylsilyl Oxy Nonan 1 Ol Derivatives
Acid-Mediated Cleavage of the TBDMS Group
Acid-catalyzed deprotection of the TBDMS ether in derivatives of 9-((tert-butyldimethylsilyl)oxy)nonan-1-ol is a common and effective method. This approach can be carried out using both protic and Lewis acids. The general mechanism involves protonation or coordination of the silyl (B83357) ether oxygen, making it a better leaving group, followed by nucleophilic attack by a solvent molecule or the conjugate base of the acid.
Protic acids are frequently employed for the cleavage of TBDMS ethers due to their ready availability and straightforward application. The reaction typically involves dissolving the TBDMS-protected nonanol derivative in a suitable solvent and treating it with an acid.
A common method for the deprotection of TBDMS ethers is the use of a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water. organic-chemistry.org This system provides a mild acidic environment that effectively cleaves the silicon-oxygen bond. For a derivative of this compound, the reaction would proceed by stirring the compound in the acidic solution at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Hydrochloric acid (HCl) in an alcoholic solvent like methanol (B129727) is another effective reagent system. researchgate.net The in situ generation of HCl from acetyl chloride in methanol provides a convenient and mild method for deprotection. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach is often highly selective and tolerates a variety of other protecting groups. organic-chemistry.orgresearchgate.net
The general order of hydrolytic lability for silyl ethers under acidic conditions is TMS > TES > TBDMS > TIPS > TBDPS, indicating that TBDMS is relatively stable but can be cleaved under appropriate acidic conditions. nih.gov
Table 1: Protic Acid-Mediated Deprotection of a Hypothetical this compound Derivative
| Reagent System | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Acetic Acid/H₂O/THF | THF | Room Temperature | 12-24 hours | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |
| HCl (from AcCl) | Methanol | 0 - Room Temperature | 1-3 hours | High yields and chemoselectivity are often observed. organic-chemistry.orgresearchgate.net |
| p-Toluenesulfonic acid | Methanol | Room Temperature | 2-6 hours | Can be effective when other protic acids fail. iwu.edu |
Lewis acids offer an alternative to protic acids for the cleavage of TBDMS ethers. They function by coordinating to the oxygen atom of the silyl ether, thereby activating the Si-O bond towards cleavage. A variety of Lewis acids can be employed, often with high chemoselectivity. iwu.eduacs.orgresearchgate.netresearchgate.netresearchgate.net
For instance, iron(III) tosylate has been demonstrated as a mild and chemoselective catalyst for the deprotection of TBDMS ethers. iwu.edu This method is advantageous as it does not affect phenolic TBDMS ethers, TBDPS ethers, or Boc groups. iwu.edu Similarly, titanium(IV) chloride (TiCl₄) complexes with Lewis bases like ethyl acetate (B1210297) or nitromethane (B149229) can smoothly deprotect TBDMS ethers. acs.org The use of these complexes can lead to faster reactions compared to TiCl₄ alone. acs.org
Other Lewis acids such as zinc bromide (ZnBr₂), copper(II) sulfate (B86663) (CuSO₄·5H₂O), and boron trichloride (B1173362) (BCl₃) have also been successfully used for the deprotection of TBDMS ethers, sometimes with regioselective outcomes. researchgate.netenpress-publisher.comsinica.edu.tw For example, BCl₃ has shown regioselective cleavage of primary TBDMS ethers in the presence of secondary ones. sinica.edu.tw
Table 2: Lewis Acid-Catalyzed Deprotection of a Hypothetical this compound Derivative
| Lewis Acid | Solvent | Temperature (°C) | Notes |
| Iron(III) tosylate | Methanol | Room Temperature | Mild, chemoselective, and catalytic. iwu.edu |
| TiCl₄-Lewis Base | Dichloromethane (B109758) | -20 - 0 | Can offer enhanced reactivity and selectivity. acs.org |
| CuSO₄·5H₂O | Methanol | Room Temperature | Efficient cleavage of alkyl TBDMS ethers. researchgate.net |
| ZnBr₂ | Dichloromethane | Room Temperature | Can be used catalytically with N-chlorosuccinimide. enpress-publisher.com |
Fluoride-Based Deprotection Methodologies
The high affinity of fluoride (B91410) ions for silicon forms the basis of the most common and effective methods for TBDMS ether deprotection. The formation of the strong Si-F bond is the thermodynamic driving force for this reaction. organic-chemistry.orgnih.gov
Tetrabutylammonium (B224687) fluoride (TBAF) is the most widely used fluoride source for cleaving TBDMS ethers. organic-chemistry.orgnih.govgoogle.comchemspider.com It is typically used as a 1 M solution in tetrahydrofuran (THF). The reaction is generally fast and clean, proceeding at room temperature. chemspider.com
For a derivative of this compound, the deprotection would involve treating the silyl ether with a slight excess of TBAF in THF. chemspider.com The reaction progress is monitored by TLC, and upon completion, a standard aqueous workup is performed to remove the fluoride salts and byproducts.
While highly effective, the basicity of TBAF can sometimes lead to side reactions with base-sensitive substrates. iwu.educhemspider.com To mitigate this, TBAF can be buffered with acetic acid. chemspider.com The choice of solvent can also influence the reaction; while THF is most common, other solvents like acetonitrile (B52724) may also be used. researchgate.net
Table 3: TBAF-Mediated Deprotection of a Hypothetical this compound Derivative
| Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Tetrahydrofuran (THF) | 0 - Room Temperature | 30 minutes - 2 hours | Most common and generally effective method. organic-chemistry.orgnih.govchemspider.com |
| Acetonitrile | Room Temperature | 1-4 hours | An alternative solvent for specific applications. |
| THF with Acetic Acid | Room Temperature | 1-3 hours | Buffered system to minimize base-induced side reactions. chemspider.com |
Several other fluoride reagents can be used as alternatives to TBAF, each with its own advantages. Hydrogen fluoride (HF) in the form of HF-pyridine or triethylamine (B128534) trihydrofluoride (TEA·3HF) is a common choice, particularly in nucleoside and nucleotide chemistry. nih.govgoogle.com These reagents are often less basic than TBAF.
Potassium fluoride (KF) in combination with a phase-transfer catalyst or in a suitable solvent like methanol can also effect the deprotection of TBDMS ethers. google.com Potassium hydrogen difluoride (KHF₂) has been reported as a mild reagent for the cleavage of phenolic TBDMS ethers, but at elevated temperatures, it can also deprotect TBDMS ethers of unactivated alcohols. nih.gov
Table 4: Deprotection with Alternative Fluoride Sources for a Hypothetical this compound Derivative
| Fluoride Source | Solvent | Temperature (°C) | Notes |
| HF-Pyridine | THF/Pyridine (B92270) | 0 - Room Temperature | Less basic than TBAF, suitable for base-sensitive substrates. chemspider.com |
| Triethylamine trihydrofluoride | THF | Room Temperature | A reliable alternative to TBAF. nih.gov |
| Potassium Fluoride (KF) | Methanol | Room Temperature - Reflux | An economical fluoride source. google.com |
| Potassium Hydrogen Difluoride (KHF₂) | Methanol | 60 | Milder than other fluoride sources, may require heating for alkyl ethers. nih.gov |
Oxidative and Reductive Deprotection Protocols
While less common than acidic or fluoride-based methods, oxidative and reductive conditions can also be employed for the deprotection of TBDMS ethers in specific contexts. These methods can offer unique chemoselectivity.
Some oxidative methods may lead to the direct conversion of the TBDMS ether to a carbonyl compound, which may or may not be the desired outcome. For instance, periodic acid catalyzed by CrO₃ can oxidize benzyl (B1604629) TBDMS ethers to the corresponding carbonyl compounds. organic-chemistry.org
Reductive cleavage is less frequently reported for TBDMS ethers. However, certain reducing agents under specific conditions might effect deprotection. For example, diisobutylaluminium hydride (DIBAL-H) has been used for the selective deprotection of primary triethylsilyl (TES) ethers, suggesting that similar reactivity might be achievable for TBDMS ethers with careful selection of reagents and conditions. gelest.com
The applicability of these methods to derivatives of this compound would depend on the other functional groups present in the molecule and the desired synthetic outcome.
Metal-Catalyzed Deprotection Systems
A variety of metal-based catalytic systems have been developed to offer mild and selective alternatives to traditional fluoride-based reagents for the cleavage of TBDMS ethers. These methods often provide improved functional group tolerance and procedural simplicity.
Iron(III) tosylate has emerged as an inexpensive, non-corrosive, and effective catalyst for the deprotection of TBDMS ethers. iwu.edu This method is noted for its mildness and high degree of chemoselectivity. iwu.eduresearchgate.net Another system utilizes sodium tetrachloroaurate(III) dihydrate, which acts as a catalyst for the simple and mild removal of TBDMS groups, allowing for the selective deprotection of aliphatic TBDMS ethers. organic-chemistry.orgresearchgate.net
Hafnium(IV) triflate (Hf(OTf)₄) is another potent catalyst for desilylation. organic-chemistry.org Its high potency means that the amount of catalyst required can be varied to achieve regioselective deprotection, differentiating between primary, secondary, and tertiary TBDMS ethers. organic-chemistry.orgorganic-chemistry.org Other notable metal-based systems include titanium(IV) chloride-Lewis base complexes (e.g., TiCl₄-AcOEt) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in methanol, which is effective for cleaving TBDMS alkyl ethers. acs.org
| Metal Catalyst | Typical Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) | Methanol, Room Temperature | Mild, inexpensive, chemoselective; TBDPS and Boc groups are unaffected. | iwu.edu |
| Sodium Tetrachloroaurate(III) Dihydrate (NaAuCl₄·2H₂O) | Methanol | Simple, mild; selective for aliphatic over aromatic TBDMS ethers. | organic-chemistry.orgresearchgate.net |
| Hafnium(IV) Triflate (Hf(OTf)₄) | Varies | Highly potent; allows for regioselective deprotection based on catalyst loading. | organic-chemistry.orgorganic-chemistry.org |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Methanol | Effective for the deprotection of TBDMS alkyl ethers. | acs.org |
| Titanium(IV) Chloride-Lewis Base (TiCl₄-AcOEt) | Varies | Smoothly deprotects TBDMS ethers with enhanced reaction velocity compared to TiCl₄ alone. | acs.org |
Studies on Chemoselectivity in TBDMS Ether Cleavage
Chemoselectivity is a critical consideration in organic synthesis, particularly when multiple, similar protecting groups are present in a molecule. Research has focused on developing methods that can discriminate between different silyl ethers or between TBDMS ethers in different chemical environments.
The ability to selectively cleave a TBDMS ether while leaving other silyl ethers, such as tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS), intact is of significant synthetic value. The relative stability of silyl ethers is key to this differentiation. Generally, under many conditions, the order of stability is such that TBDMS can be cleaved in the presence of the more sterically hindered and robust TBDPS and TIPS ethers. nih.gov
For instance, catalytic amounts of sodium tetrachloroaurate(III) dihydrate in methanol permit the selective removal of aliphatic TBDMS ethers while leaving aliphatic TIPS and TBDPS ethers untouched. researchgate.net Similarly, iron(III) tosylate can cleave a primary TBDMS ether without affecting a primary TBDPS ether under the same conditions. iwu.edu Conversely, methods have also been developed for the selective deprotection of other silyl ethers in the presence of TBDMS groups, such as the use of formic acid to cleave triethylsilyl (TES) ethers. nih.gov The relative ease of cleavage of silyl ethers on a phenolic hydroxyl group has been shown to be TBDMS ≈ TBDPS > TIPS. nih.gov
| Reagent/Catalyst | Selectivity | Conditions | Reference |
|---|---|---|---|
| Sodium Tetrachloroaurate(III) Dihydrate | Cleaves aliphatic TBDMS in the presence of aliphatic TIPS and TBDPS ethers. | Methanol | researchgate.net |
| Iron(III) Tosylate | Cleaves a primary TBDMS ether in the presence of a primary TBDPS ether. | Methanol, Room Temperature | iwu.edu |
| Potassium Bifluoride (KHF₂) | Cleaves phenolic TBDMS and TBDPS ethers faster than phenolic TIPS ethers. | Methanol, Room Temperature | nih.gov |
The steric environment of the TBDMS group significantly influences its reactivity, allowing for selective deprotection based on whether the protected alcohol is primary, secondary, or tertiary. Primary TBDMS ethers, being the most sterically accessible, are generally the easiest to remove.
Several methods have been developed to exploit this difference. For example, a 50% aqueous methanolic solution of Oxone® selectively cleaves primary TBDMS ethers at room temperature, leaving secondary and tertiary TBDMS ethers unaffected. organic-chemistry.orgorganic-chemistry.org Primary TBDMS ethers are typically deprotected within a few hours under these conditions. organic-chemistry.org Another mild and efficient reagent for this transformation is formic acid. A 5–20% concentration of formic acid in an acetonitrile/water mixture is effective for the selective deprotection of primary TBDMS ethers, with secondary TBDMS ethers remaining largely intact. thieme-connect.comthieme-connect.de Furthermore, the catalytic potency of Hafnium(IV) triflate can be modulated to achieve regioselective deprotection, with different catalyst loadings required for primary, secondary, and tertiary TBDMS ethers. organic-chemistry.orgorganic-chemistry.org
| Reagent/Catalyst | Selectivity | Conditions | Reference |
|---|---|---|---|
| Oxone® | Cleaves primary TBDMS ethers in the presence of secondary and tertiary TBDMS ethers. | 50% aqueous Methanol, Room Temperature | organic-chemistry.orgorganic-chemistry.org |
| Formic Acid | Cleaves primary TBDMS ethers while secondary TBDMS ethers remain >95% intact. | 5-20% concentration in Acetonitrile/Water | thieme-connect.comthieme-connect.de |
| Hafnium(IV) Triflate (Hf(OTf)₄) | Differentiation is possible by varying catalyst loading (0.05 mol% to 3 mol%). | Varies | organic-chemistry.orgorganic-chemistry.org |
Advanced Spectroscopic and Analytical Characterization for Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) for Chemical Environment and Coupling Information
Proton NMR (¹H NMR) spectroscopy of 9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons present in the molecule.
The tert-butyldimethylsilyl (TBDMS) protecting group gives rise to two characteristic signals: a sharp singlet at approximately δ 0.05 ppm, integrating to six protons, which is assigned to the two equivalent methyl groups attached to the silicon atom (Si-(CH₃)₂). A second singlet appears around δ 0.89 ppm, corresponding to the nine equivalent protons of the tert-butyl group (C-(CH₃)₃).
The protons of the nonan-1-ol (B41252) backbone exhibit predictable chemical shifts and coupling patterns. The methylene (B1212753) group adjacent to the silyloxy group (-CH₂-O-Si) typically resonates as a triplet at approximately δ 3.60 ppm. Similarly, the methylene group adjacent to the hydroxyl group (-CH₂-OH) also appears as a triplet around δ 3.64 ppm. The significant overlap of these two signals can often occur. The remaining twelve protons of the central methylene groups of the nonane (B91170) chain (-(CH₂)₆-) produce a complex, broad multiplet in the region of δ 1.25-1.58 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) is also observed, and its chemical shift can vary depending on concentration and solvent purity.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Functional Group | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| TBDMS | Si-(CH₃)₂ | ~ 0.05 | Singlet | 6H |
| TBDMS | C-(CH₃)₃ | ~ 0.89 | Singlet | 9H |
| Nonanol Chain | -CH₂-O-Si | ~ 3.60 | Triplet | 2H |
| Nonanol Chain | -CH₂-OH | ~ 3.64 | Triplet | 2H |
| Nonanol Chain | -(CH₂)₅-CH₂OH | ~ 1.58 | Multiplet | 2H |
| Nonanol Chain | -Si-O-CH₂-CH₂- | ~ 1.52 | Multiplet | 2H |
| Nonanol Chain | -(CH₂)₅- | ~ 1.25-1.40 | Multiplet | 10H |
| Hydroxyl | -OH | Variable | Broad Singlet | 1H |
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, the TBDMS group is identified by signals at approximately δ 25.9 ppm for the three equivalent methyl carbons of the tert-butyl group, a signal at δ 18.3 ppm for the quaternary carbon of the tert-butyl group, and signals at around δ -5.3 ppm for the two methyl carbons attached to the silicon atom.
The nine distinct carbon atoms of the nonanol chain give rise to a series of signals. The carbon atom bonded to the silyloxy group (C1) appears at approximately δ 63.3 ppm, while the carbon bearing the hydroxyl group (C9) is found at a similar chemical shift of around δ 62.8 ppm. The remaining methylene carbons of the aliphatic chain resonate in the range of δ 25.7 to 32.8 ppm. The specific assignments can be confirmed using multidimensional NMR techniques.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Functional Group | Carbon Assignment | Chemical Shift (δ, ppm) |
| TBDMS | C-(CH₃)₃ | ~ 25.9 |
| TBDMS | C-(CH₃)₃ | ~ 18.3 |
| TBDMS | Si-(CH₃)₂ | ~ -5.3 |
| Nonanol Chain | C1 (-CH₂-O-Si) | ~ 63.3 |
| Nonanol Chain | C9 (-CH₂-OH) | ~ 62.8 |
| Nonanol Chain | C2, C8 | ~ 32.8, 32.7 |
| Nonanol Chain | C3, C7 | ~ 25.8, 25.7 |
| Nonanol Chain | C4, C5, C6 | ~ 29.5, 29.4, 29.3 |
Multidimensional NMR for Complete Structural Elucidation (e.g., COSY, HMQC, HMBC, NOESY)
For a definitive and complete assignment of all proton and carbon signals, multidimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of adjacent methylene groups in the nonanol chain, allowing for a sequential walk along the carbon backbone.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). This allows for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups, such as the attachment of the TBDMS group to the nonanol chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a flexible acyclic molecule like this, it can confirm through-space interactions between protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the molecule. For this compound (C₁₅H₃₄O₂Si), the expected exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition.
Electrospray Ionization (ESI) and Other Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺.
The mass spectrum of this compound, regardless of the ionization technique, will exhibit a characteristic fragmentation pattern. A very common and often base peak in the mass spectra of TBDMS ethers is the loss of the tert-butyl group ([M-57]⁺), resulting from the cleavage of the C-Si bond. Further fragmentation of the nonanol chain can also occur, providing additional structural information.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary alcohol and tert-butyldimethylsilyl (TBS) ether moieties.
The most prominent feature of the primary alcohol is a strong and broad absorption band in the region of 3400-3300 cm⁻¹, which is attributed to the O-H stretching vibration. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol groups. Another key vibration for the primary alcohol is the C-O stretching band, which typically appears in the 1050-1000 cm⁻¹ range.
The tert-butyldimethylsilyl ether group also presents several characteristic vibrations. A strong band, or set of bands, associated with the Si-O-C stretching vibration is expected in the wavenumber range of 1150-950 cm⁻¹. researchgate.net The presence of the tert-butyl group attached to the silicon atom will give rise to Si-C stretching vibrations, which are typically observed in the 950-700 cm⁻¹ region. researchgate.net Furthermore, the methyl groups attached to the silicon (Si-(CH₃)₂) are expected to show a characteristic absorption at approximately 1250 cm⁻¹. researchgate.netjejunu.ac.kr The Si-H bond, for comparison, typically appears at a much higher frequency, between 2250 and 2100 cm⁻¹. libretexts.org
The aliphatic nonane chain will contribute to the C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations at approximately 1465 cm⁻¹. The combination of these distinct absorption bands provides a unique spectral fingerprint for this compound, confirming the presence of both the alcohol and the silyl (B83357) ether functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Alcohol (O-H) | Stretching (H-bonded) | 3400 - 3300 | Strong, Broad |
| Alkane (C-H) | Stretching | 2960 - 2850 | Strong |
| Silicon-Methyl (Si-CH₃) | Bending | ~1250 | Medium |
| Silyl Ether (Si-O-C) | Stretching | 1150 - 950 | Strong |
| Primary Alcohol (C-O) | Stretching | 1050 - 1000 | Strong |
| Silicon-Carbon (Si-C) | Stretching | 950 - 700 | Medium |
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods are essential for the analysis of chiral molecules, providing information about their absolute configuration and stereochemical purity. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org The measurement of this rotation, using a polarimeter, is a fundamental technique for characterizing enantiomers. The specific rotation, [α]D, is a physical constant for a given chiral molecule under specified conditions (temperature, solvent, concentration, and wavelength of light, typically the sodium D-line at 589 nm).
The compound this compound is itself achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, a sample of this compound will not exhibit optical activity, and its specific rotation will be 0°.
However, chiral derivatives of this molecule could be synthesized, for instance, by introducing a stereocenter along the nonane chain. In such cases, optical rotation would be a critical tool for distinguishing between enantiomers and determining the enantiomeric excess of a sample. For example, the optical rotations of various chiral compounds containing silyl ether protecting groups have been reported in the literature as a key characterization parameter during total synthesis studies. nih.govnih.govacs.org
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a chiral substance. wikipedia.org This technique is particularly useful for studying the stereochemistry of molecules that contain a chromophore (a light-absorbing group) in the vicinity of a stereocenter.
As this compound is an achiral molecule, it will not produce a CD spectrum. However, if a chiral derivative were prepared, CD spectroscopy could be a valuable analytical tool. Chiral saturated alcohols are known to exhibit significant CD signals, referred to as Cotton effects, in the far-UV region (185-198 nm), which arise from the n → σ* transition of the hydroxyl group. rsc.org The sign and magnitude of the Cotton effect can often be correlated with the absolute configuration of the stereocenter nearest to the hydroxyl group, providing crucial stereochemical information.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying compounds. For a molecule like this compound, various chromatographic techniques are routinely employed to assess its purity and to monitor the progress of reactions, such as its formation via silylation of 1,9-nonanediol (B147092) or its use in subsequent synthetic steps.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. For this compound, silica (B1680970) gel plates are typically used as the stationary phase. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) serves as the mobile phase. Due to the presence of the polar alcohol group, the compound will be more retained on the silica plate (lower Rf value) compared to the non-polar starting material, bis(tert-butyldimethylsilyl) ether of 1,9-nonanediol, but less retained than the more polar starting material, 1,9-nonanediol. Since the compound lacks a UV chromophore, visualization is achieved using staining agents like potassium permanganate (B83412) (KMnO₄) or ceric ammonium (B1175870) molybdate (B1676688) (CAM), which react with the alcohol functional group.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. While the free alcohol group in this compound increases its polarity and boiling point, the compound is generally amenable to GC analysis. More commonly, compounds with alcohol or other polar functional groups are derivatized to increase their volatility and thermal stability for GC analysis. The tert-butyldimethylsilyl (tBDMS) ether group already present in the molecule enhances its suitability for GC. springernature.comnih.govnih.gov For purity assessment, a non-polar capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be effective. GC-MS provides both retention time data for quantification and mass spectral data for structural confirmation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations. For the analysis of this compound, normal-phase HPLC with a silica or diol-bonded column could be employed, using a mobile phase system similar to that used for TLC (e.g., hexane (B92381)/ethyl acetate). Alternatively, reversed-phase HPLC could be used, although the compound's significant non-polar character might lead to strong retention on standard C18 columns. Purity is typically assessed using detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a significant UV-Vis chromophore.
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
| TLC | Silica Gel | Hexane/Ethyl Acetate | KMnO₄ or CAM stain | Reaction Monitoring |
| GC | 5% Phenyl Polysiloxane | Helium | FID or MS | Purity Assessment, Volatile Impurity Analysis |
| HPLC | Silica Gel (Normal Phase) | Hexane/Ethyl Acetate | RID or ELSD | Purity Assessment, Preparative Separation |
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Calculations reveal that the Si-O-C bond angle in silyl (B83357) ethers is significantly wider than the C-O-C angle in typical dialkyl ethers. This is attributed to the lower electronegativity and larger size of the silicon atom compared to carbon, which reduces steric repulsion between the bulky tert-butyl group on the silicon and the alkyl chain. The Si-O bond is also longer than a typical C-O bond, reflecting the larger atomic radius of silicon.
The electronic structure is characterized by a highly polarized Si-O bond, with significant partial positive charge on the silicon atom and partial negative charge on the oxygen atom. This polarization makes the silicon atom an electrophilic center, susceptible to nucleophilic attack, which is a cornerstone of its deprotection chemistry. The highest occupied molecular orbital (HOMO) is typically localized on the oxygen atom, while the lowest unoccupied molecular orbital (LUMO) has significant contribution from the silicon atom, indicating the frontier molecular orbitals involved in chemical reactions.
Table 1: Calculated Geometric and Electronic Parameters for a Model Silyl Ether System * Calculated for tert-butyldimethyl(methoxy)silane as a model for the silyl ether functional group.
| Parameter | Typical Calculated Value |
|---|---|
| Si-O Bond Length | ~1.65 Å |
| O-C Bond Length | ~1.43 Å |
| Si-O-C Bond Angle | ~125° |
| Mulliken Charge on Si | Highly Positive |
| Mulliken Charge on O | Highly Negative |
Molecular Dynamics Simulations for Conformational Sampling
The nonan-1-ol (B41252) chain in 9-((tert-Butyldimethylsilyl)oxy)nonan-1-ol provides significant conformational flexibility. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the accessible conformations of such flexible molecules over time. nih.gov By simulating the atomic motions based on a classical force field, MD can map the potential energy surface and identify low-energy, stable conformations. arxiv.org
Table 2: Representative Conformations Sampled by Molecular Dynamics
| Conformer Type | Description | Expected Population |
|---|---|---|
| All-Trans | Fully extended linear chain. | Significant, especially at low temperatures. |
| Gauche | Rotation around one or more C-C bonds leading to kinks. | Populated at physiological temperatures. |
| Folded/Globular | Multiple gauche conformations leading to a more compact structure. | Possible, influenced by solvent and end-groups. |
Mechanistic Studies of TBDMS Protection and Deprotection Reactions
Computational chemistry has been crucial in elucidating the detailed mechanisms of the formation (protection) and cleavage (deprotection) of TBDMS ethers.
TBDMS Protection: The standard procedure for protecting an alcohol involves reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole (B134444), in a solvent like dimethylformamide (DMF). organic-chemistry.org Early mechanistic proposals suggested that imidazole reacts with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate. However, more recent computational and experimental studies have shown that DMF can act as a catalyst. The mechanism is believed to involve the formation of a reactive intermediate from the reaction of TBDMS-Cl with DMF. The alcohol then attacks the silicon center of this activated species. Imidazole serves as a base to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct. organic-chemistry.org
TBDMS Deprotection: The most common method for TBDMS deprotection is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). iwu.educhemspider.com The mechanism is well-understood through computational studies. The high affinity of silicon for fluoride drives the reaction. The fluoride anion acts as a potent nucleophile, attacking the electrophilic silicon atom. This attack is not a simple SN2 displacement but proceeds through a hypervalent, pentacoordinate silicon intermediate (a trigonal bipyramidal structure). organic-chemistry.org This intermediate is relatively stable due to the electronegativity of the fluoride and oxygen atoms occupying the axial positions. The collapse of this intermediate cleaves the Si-O bond, releasing the alcohol and forming the stable tert-butyldimethylsilyl fluoride. The large negative free energy change associated with the formation of the strong Si-F bond makes this process thermodynamically favorable. nih.gov
Table 3: Key Mechanistic Steps in TBDMS Protection and Deprotection
| Process | Key Step | Description | Common Reagents |
|---|---|---|---|
| Protection | Activation of Silyl Chloride | Formation of a more reactive silylating agent (e.g., with DMF or imidazole). | TBDMS-Cl, Imidazole, DMF |
| Nucleophilic Attack | The alcohol attacks the activated silicon center. | Alcohol, Base | |
| Deprotection (Fluoride-mediated) | Nucleophilic Attack | Fluoride ion attacks the silicon atom. | TBAF, HF-Pyridine, CsF |
| Formation of Pentacoordinate Intermediate | A stable trigonal bipyramidal silicon species is formed, leading to Si-O bond cleavage. | - |
Predictive Modeling for Reaction Outcomes and Selectivity
Predictive modeling, combining quantum mechanical calculations and machine learning, is an emerging field that aims to forecast the outcomes and selectivity of chemical reactions. rsc.org For a bifunctional molecule like this compound, predicting chemoselectivity is a key challenge. For instance, in a related diol, which hydroxyl group would be preferentially silylated? Or, in a molecule with multiple different silyl ethers, which one would be cleaved first under specific conditions? nih.gov
Quantum Mechanics-Based Models: These models predict selectivity by calculating the energy barriers (activation energies) for competing reaction pathways. By locating the transition state structures for the silylation or desilylation at different sites, one can determine the kinetically favored product. escholarship.org Descriptors derived from DFT, such as atomic charges or frontier orbital energies, can also be used to build models that rationalize and predict the most reactive site in a molecule. rsc.org
Machine Learning Models: In recent years, machine learning (ML) algorithms have been trained on large datasets of chemical reactions to predict outcomes. nih.gov These models learn complex relationships between reactant structures, reagents, and the resulting products. nih.gov For silyl ether chemistry, an ML model could be trained to predict which silyl ether in a complex molecule is most labile under a given set of deprotection conditions (e.g., acidic vs. fluoride-based). organic-chemistry.org The model would learn the subtle electronic and steric effects that govern this selectivity, which are often difficult to intuit. nih.gov
Table 4: Approaches in Predictive Modeling for Silyl Ether Reactions
| Modeling Approach | Principle | Type of Prediction | Example Application |
|---|---|---|---|
| Transition State Theory (DFT) | Calculates activation energies for competing pathways. | Kinetic product ratio, regioselectivity. | Predicting which -OH in a polyol is silylated fastest. |
| Reaction Mechanism Mapping | Computes the full potential energy surface for a reaction. | Identification of intermediates and side products. | Understanding byproduct formation during deprotection. |
| Machine Learning (e.g., Neural Networks) | Learns from large datasets of known reactions. | Major product structure, reaction yield, chemoselectivity. | Predicting selective deprotection of TBDMS vs. TIPS ethers. |
Applications in Complex Molecule and Natural Product Total Synthesis
Development of Novel Synthetic Methodologies Enabled by TBDMS Protection
The widespread use of TBDMS protection in complex synthesis has spurred the development of new synthetic methodologies. The stability of the TBDMS ether allows for the exploration of a wide range of reaction conditions for the modification of the unprotected alcohol. Furthermore, the development of mild and highly selective methods for the deprotection of TBDMS ethers in the presence of other sensitive functional groups is an active area of research.
The presence of a TBDMS-protected alcohol at one end of a long carbon chain can also influence the stereochemical outcome of reactions at the other end. Although the distance between the two ends of the nonane (B91170) chain is significant, intramolecular interactions or the influence of the bulky silyl (B83357) ether group can play a role in directing the stereoselectivity of certain reactions. This has led to the development of new strategies for remote stereocontrol in acyclic systems.
Q & A
Q. Table 1: Comparison of Synthetic Methods
Advanced: How does steric hindrance from the tert-butyldimethylsilyl (TBDMS) group influence regioselectivity in cross-coupling reactions?
Answer:
The TBDMS group acts as a bulky protecting group , shielding the hydroxyl moiety and directing reactivity toward less hindered sites. In nickel-catalyzed couplings, steric effects can suppress β-hydride elimination, favoring linear over branched products. For example, in ADMET (Acyclic Diene Metathesis) synthon synthesis, TBDMS-protected alcohols showed enhanced stability during olefin metathesis, enabling controlled polymerization . Computational modeling (DFT) of analogous silyl ethers suggests that steric parameters (e.g., Tolman cone angles >170°) correlate with suppressed side reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS shows [M+Na]⁺ ions, with fragmentation patterns consistent with TBDMS cleavage (e.g., loss of 114 Da corresponding to (CH₃)₃C-Si(CH₃)₂) .
Advanced: How can NOE experiments resolve stereochemical ambiguities in TBDMS-protected alcohols?
Answer:
Nuclear Overhauser Effect (NOE) experiments are pivotal for determining relative configurations . For example, in the synthesis of borrelidin intermediates, NOE correlations between the TBDMS-protected hydroxyl and adjacent methyl groups confirmed a syn arrangement in the carbon chain. A 5% NOE enhancement between H-1 (OH-bearing carbon) and H-3 in a related compound validated the erythro configuration .
Q. Table 2: Key NOE Observations in Analogous Compounds
| Compound | NOE Correlation | Configuration Confirmed | Reference |
|---|---|---|---|
| (2S,4R,6S,8S)-TBDMS ether | H-1 ↔ H-3 | erythro | |
| TBDMS-protected nonanol | H-2 ↔ Si(CH₃)₂ | Axial silyl placement |
Basic: What are the stability considerations for TBDMS-protected alcohols under varying pH conditions?
Answer:
The TBDMS group is stable under neutral and basic conditions but hydrolyzes under acidic or fluoride-mediated conditions:
- Acidic Hydrolysis : Cleavage occurs in >50% acetic acid or HCl/THF (1–2 h, rt).
- Fluoride Cleavage : TBAF (tetrabutylammonium fluoride) in THF (1–4 h, rt) removes TBDMS with >95% efficiency.
- Thermal Stability : The group remains intact up to 75°C, as shown in thermogravimetric analysis (TGA) of nonanol derivatives .
Advanced: How is this compound utilized in total synthesis of natural products?
Answer:
The compound serves as a key intermediate in stereoselective syntheses. For instance, in the total synthesis of (-)-borrelidin, a TBDMS-protected diol derivative enabled selective oxidation of a secondary alcohol while preserving the tertiary hydroxyl group. Subsequent deprotection and cross-metathesis yielded the macrocyclic core . Similarly, in nucleoside analog synthesis, TBDMS protection of the 3'-OH group in tetrahydrofuran derivatives prevented undesired side reactions during phosphoramidite coupling .
Basic: What purification strategies are optimal for TBDMS-protected alcohols?
Answer:
- Column Chromatography : Silica gel with hexane/ethyl acetate (95:5 to 80:20) gradients effectively separates silyl ethers from polar impurities .
- Recrystallization : For high-purity requirements, hexane/CH₂Cl₂ (1:1) at -20°C yields crystalline products.
- HPLC : Reverse-phase C18 columns (MeCN/H₂O) resolve closely related silylated isomers .
Advanced: What computational tools predict the reactivity of TBDMS-protected alcohols in complex reaction systems?
Answer:
- DFT Calculations : Models (e.g., B3LYP/6-31G*) predict steric and electronic effects on reaction pathways. For example, activation energies for TBDMS cleavage by fluoride ions correlate with solvent polarity (ΔG‡ ≈ 18–22 kcal/mol in THF vs. 15–17 kcal/mol in DMF) .
- Molecular Dynamics (MD) : Simulates steric crowding in transition states, guiding catalyst selection for couplings .
Basic: How is the TBDMS group characterized in IR spectroscopy?
Answer:
The Si-O-C stretch appears as a strong absorption band at 1250–1100 cm⁻¹. Additional peaks include:
Advanced: Can the TBDMS group participate in unexpected side reactions during photochemical studies?
Answer:
Yes. Under UV light (λ = 254 nm), the Si-C bond undergoes homolytic cleavage, generating radicals that may abstract hydrogen from adjacent carbons. This was observed in photostability studies of silylated nonanol derivatives, leading to decomposition products like nonan-1-ol and siloxanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
